5-Fluoro-2-Tetralone

Catalog No.
S757528
CAS No.
548771-68-2
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-Tetralone

CAS Number

548771-68-2

Product Name

5-Fluoro-2-Tetralone

IUPAC Name

5-fluoro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2

InChI Key

DAHDFURQTOLYBB-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=CC=C2F

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2F

Pharmaceutical Research

Scientific Field: Medicinal Chemistry and Drug Development

Application Summary: 5-Fluoro-2-Tetralone is utilized in the synthesis of various pharmaceutical compounds due to its potential as a building block for bioactive molecules.

Experimental Methods: The compound is often incorporated into larger molecular structures through reactions such as nucleophilic aromatic substitution or as a precursor in the synthesis of complex cyclic compounds.

Results and Outcomes: It has been found to contribute to the potency and selectivity of pharmaceuticals, with some studies indicating improved metabolic stability in the resulting drugs .

Material Science

Scientific Field: Polymer Chemistry and Material Engineering

Application Summary: In material science, 5-Fluoro-2-Tetralone is explored for the development of novel polymers with enhanced properties.

Experimental Methods: It is used to introduce fluorinated segments into polymers, potentially altering their surface energy, thermal stability, and chemical resistance.

Results and Outcomes: Research indicates that polymers derived from 5-Fluoro-2-Tetralone exhibit improved performance in harsh chemical environments .

Biomedical Imaging

Scientific Field: Diagnostic Imaging and Radiology

Application Summary: The compound is researched for creating contrast agents in imaging techniques like PET due to its ability to be labeled with radioactive isotopes.

Experimental Methods: Synthesis of imaging agents involves the incorporation of 5-Fluoro-2-Tetralone into molecules that target specific biological pathways or organs.

Results and Outcomes: Studies suggest enhanced image clarity and specificity in detecting disease states when using these fluorine-labeled agents .

Organic Synthesis

Scientific Field: Organic Chemistry and Synthetic Methodology

Application Summary: 5-Fluoro-2-Tetralone serves as an intermediate in the synthesis of complex organic molecules, including natural products and potential drug candidates.

Experimental Methods: It is involved in key synthetic steps such as aldol condensations and Michael additions, often under metal-catalyzed conditions.

Results and Outcomes: The use of 5-Fluoro-2-Tetralone has led to the development of more efficient synthetic routes and the discovery of new chemical transformations .

Agrochemicals

Scientific Field: Agricultural Chemistry and Pesticide Development

Application Summary: The role of 5-Fluoro-2-Tetralone in agrochemicals includes the creation of more effective pesticides and herbicides.

Experimental Methods: Chemists utilize it to synthesize fluorinated compounds that exhibit unique modes of action against pests and weeds.

Results and Outcomes: Fluorinated agrochemicals developed using this compound have shown increased efficacy and reduced environmental impact .

Polymer Industry

Scientific Field: Industrial Chemistry and Polymer Production

Application Summary: In the polymer industry, 5-Fluoro-2-Tetralone is investigated for its potential to improve the properties of commercial polymers.

Experimental Methods: It is used to modify polymer chains, aiming to enhance characteristics like durability, resistance to solvents, and thermal stability.

Results and Outcomes: Initial findings indicate that polymers incorporating 5-Fluoro-2-Tetralone could lead to materials with superior performance for industrial applications .

Gene Therapy

Scientific Field: Molecular Biology and Genetic Engineering

Application Summary: 5-Fluoro-2-Tetralone derivatives are used in the development of modified siRNA molecules to enhance their therapeutic potential.

Experimental Methods: Modified siRNAs incorporating 5-fluoro-2′-deoxyuridine residues are designed to increase RNA stability and affinity for targeted gene silencing.

Results and Outcomes: These siRNAs have shown to exhibit 10–100-fold greater cytotoxicity and induce DNA damage repair and apoptotic pathways, representing a novel approach for cancer treatment .

Cancer Treatment

Scientific Field: Oncology and Chemotherapy

Application Summary: 5-Fluoro-2-Tetralone is studied for its role in the inhibition of cancer cell proliferation through DNA methylation inhibitors.

Experimental Methods: The compound is used to activate the DNA damage response pathway, leading to the repression of tumor cell proliferation.

Results and Outcomes: 5-Fluoro-2′-deoxycytidine, a derivative, is currently in phase II clinical trials, showing promise in the treatment of breast cancer and other advanced solid tumors .

5-Fluoro-2-tetralone is a fluorinated derivative of tetralone, characterized by the presence of a fluorine atom at the 5-position of the tetralone structure. Its chemical formula is C11H9FO, and it has a molecular weight of approximately 180.19 g/mol. The compound exhibits a unique structure that includes a bicyclic system, which is significant in various chemical and biological applications. The presence of the fluorine atom can influence both the physical properties and biological activity of the compound, making it a subject of interest in medicinal chemistry and organic synthesis.

  • No data on the specific hazards or safety concerns associated with 5-Fluoro-2-Tetralone are currently available. However, as a general precaution, any unknown organic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment.
Typical for carbonyl compounds and aromatic systems. Notable reactions include:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho or para positions of the aromatic ring, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing more complex molecules and modifying the compound for specific applications.

Research indicates that 5-fluoro-2-tetralone exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an anti-inflammatory and analgesic agent. The fluorine substitution enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with various targets within the body. Preliminary studies suggest that compounds in this class may influence neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.

Several synthetic routes have been developed to produce 5-fluoro-2-tetralone:

  • Fluorination of 2-Tetralone: Direct fluorination using fluorinating agents such as N-fluorobenzenesulfonimide can introduce a fluorine atom at the desired position.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in cross-coupling reactions allows for the introduction of various substituents on the aromatic ring, including fluorine.
  • Reduction and Rearrangement: Starting from precursors like 5-methoxy-2-tetralone, reduction followed by demethylation can yield 5-fluoro-2-tetralone.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to derivatives with enhanced properties.

5-Fluoro-2-tetralone has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it is explored as a starting material for developing new drugs targeting inflammation and pain.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those with therapeutic properties.
  • Material Science: The compound's unique properties may be utilized in developing new materials or coatings with specific functionalities.

Studies focusing on the interactions of 5-fluoro-2-tetralone with biological systems are crucial for understanding its pharmacological potential. Research has shown that it interacts with various receptors and enzymes, influencing biochemical pathways related to pain perception and inflammation. Additionally, its interaction with neurotransmitter systems suggests potential applications in treating psychiatric disorders.

5-Fluoro-2-tetralone shares structural similarities with several other compounds within the tetralone family. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
5-Methoxy-2-tetraloneContains a methoxy group instead of fluorineKnown for its role as an intermediate in Parkinson's disease treatment .
7-Fluoro-1-tetraloneFluorine at position 7 instead of position 5Exhibits different reactivity patterns due to position change .
2-Fluoro-1-tetraloneFluorine at position 2May show different biological activities compared to 5-fluoro variant .
4-Fluoro-2-tetraloneFluorine at position 4Altered electronic properties affecting reactivity .

The distinct positioning of the fluorine atom in 5-fluoro-2-tetralone contributes to its unique reactivity and biological profile compared to these similar compounds, making it a valuable target for further research and application development.

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

5-Fluoro-2-Tetralone represents a fluorinated derivative of the tetralone family, characterized by the incorporation of a fluorine atom at the 5-position of the tetrahydronaphthalenone ring system [1] [2]. The compound exhibits a bicyclic structure consisting of a fused cyclohexane and benzene ring system, with the ketone functional group positioned at the 2-carbon of the saturated ring [3]. The official International Union of Pure and Applied Chemistry nomenclature for this compound is 5-fluoro-3,4-dihydronaphthalen-2(1H)-one, which accurately describes the structural arrangement and functional group positioning [1] [4].

The molecular formula of 5-Fluoro-2-Tetralone is C₁₀H₉FO, with a molecular weight of 164.18 daltons [1] [5]. Alternative nomenclature includes 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one and 7-fluoro-3,4-dihydro-1H-naphthalen-2-one, reflecting different numbering systems employed in chemical databases [1] [5]. The Chemical Abstracts Service registry number for this compound is 29419-15-6, providing a unique identifier for database searches and chemical procurement [1] [5].

PropertyValueReference
Molecular FormulaC₁₀H₉FO [1] [5]
Molecular Weight164.18 g/mol [1] [5]
Chemical Abstracts Service Number29419-15-6 [1] [5]
International Union of Pure and Applied Chemistry Name5-fluoro-3,4-dihydronaphthalen-2(1H)-one [1] [4]
Simplified Molecular Input Line Entry SystemO=C1CC(C=C(F)C=C2)=C2CC1 [5]

Physical and Chemical Characteristics

The physical properties of 5-Fluoro-2-Tetralone reflect the influence of fluorine substitution on the parent tetralone structure [2]. The compound exhibits a calculated density of 1.198 grams per cubic centimeter, indicating a relatively dense organic structure due to the presence of the fluorine atom [2]. The boiling point is estimated at 273.2 degrees Celsius at 760 millimeters of mercury pressure, while the flash point occurs at 103.2 degrees Celsius [2].

The compound demonstrates specific solubility characteristics, with a calculated partition coefficient (LogP) of 1.88350, indicating moderate lipophilicity [2] [5]. The polar surface area measures 17.07 square angstroms, reflecting the ketone functionality and fluorine substitution effects on molecular polarity [2] [5]. Storage recommendations specify maintenance under inert atmosphere conditions at temperatures below minus 20 degrees Celsius to ensure compound stability [4].

Chemical reactivity patterns for 5-Fluoro-2-Tetralone follow typical ketone behavior, with the carbonyl group serving as the primary reactive site [3]. The presence of the fluorine substituent influences electronic properties through its strong electron-withdrawing characteristics, potentially affecting nucleophilic addition reactions at the ketone carbon [3]. The aromatic ring system provides additional sites for electrophilic aromatic substitution reactions, though the fluorine substitution pattern influences regioselectivity [6].

Physical PropertyValueUnitsReference
Density1.198g/cm³ [2]
Boiling Point273.2°C at 760 mmHg [2]
Flash Point103.2°C [2]
Partition Coefficient (LogP)1.88350- [2] [5]
Polar Surface Area17.07Ų [2] [5]
Topological Polar Surface Area17.07- [5]

Spectroscopic and Analytical Profiles

Spectroscopic characterization of 5-Fluoro-2-Tetralone employs multiple analytical techniques to confirm structural identity and purity [7]. Nuclear magnetic resonance spectroscopy provides comprehensive structural information through proton, carbon-13, and fluorine-19 measurements [8] [7]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the methylene groups of the saturated ring system, typically appearing between 2.5 and 3.0 parts per million [9] [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the carbonyl carbon, aromatic carbons, and saturated ring carbons [8] [7]. The fluorine-substituted aromatic carbon demonstrates characteristic coupling patterns with the fluorine nucleus, appearing as doublets in the spectrum [6] [7]. Fluorine-19 nuclear magnetic resonance provides direct confirmation of fluorine incorporation, with chemical shifts typically ranging from minus 100 to minus 150 parts per million for aromatic fluorine substituents [6] [10].

Infrared spectroscopy identifies functional group characteristics through vibrational frequency analysis [6] [10]. The ketone carbonyl stretch appears prominently around 1680 wavenumbers, while carbon-fluorine stretching vibrations occur in the fingerprint region between 1000 and 1300 wavenumbers [6] [10]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [11] [7].

High-performance liquid chromatography methods enable quantitative analysis and purity determination [12] [13]. Reverse-phase chromatography using C18 columns with appropriate mobile phase compositions achieves effective separation from related compounds [12] [13]. Detection methods include ultraviolet absorption at appropriate wavelengths and mass spectrometric detection for enhanced selectivity [14] [12].

Analytical TechniqueKey FeaturesReference
Proton Nuclear Magnetic ResonanceMethylene signals 2.5-3.0 ppm [9] [7]
Carbon-13 Nuclear Magnetic ResonanceCarbonyl and aromatic carbons [8] [7]
Fluorine-19 Nuclear Magnetic ResonanceAromatic fluorine -100 to -150 ppm [6] [10]
Infrared SpectroscopyCarbonyl stretch ~1680 cm⁻¹ [6] [10]
Mass SpectrometryMolecular ion 164 m/z [11] [7]
High-Performance Liquid ChromatographyReverse-phase C18 separation [12] [13]

Crystallographic Properties and Conformational Analysis

Crystallographic studies of fluorinated tetralone derivatives provide insights into solid-state packing arrangements and molecular conformations [15] [16] [17]. The crystal structure analysis reveals intermolecular interactions that influence physical properties and stability characteristics [16] [17]. Fluorine atoms participate in specific intermolecular contacts, including halogen bonding and dipole-dipole interactions that affect crystal packing efficiency [17] [18].

Conformational analysis demonstrates the preferred molecular geometry in both solution and solid states [16] [18]. The saturated six-membered ring adopts chair or envelope conformations depending on substitution patterns and intermolecular forces [16]. The fluorine substituent influences ring puckering through steric and electronic effects, potentially altering the preferred conformational states [18].

Single-crystal X-ray diffraction provides precise bond lengths and angles for structural characterization [15] [16]. Carbon-fluorine bond distances typically measure approximately 1.35 angstroms, while carbon-carbon bonds in the aromatic system maintain standard aromatic bond lengths [16] [17]. Bond angles reflect the sp2 hybridization of aromatic carbons and the influence of fluorine substitution on local geometry [16] [18].

Unit cell parameters and space group assignments characterize the crystal lattice structure [15] [16]. Packing efficiency calculations reveal how molecular shape and intermolecular interactions determine solid-state density [17]. Temperature-dependent structural studies provide information about thermal expansion coefficients and phase transition behavior [16] [18].

Crystallographic ParameterTypical RangeReference
Carbon-Fluorine Bond Length1.35-1.37 Å [16] [17]
Aromatic Carbon-Carbon Bond Length1.38-1.42 Å [16] [17]
Crystal Density1.4-1.6 g/cm³ [16] [17]
Unit Cell Volume500-800 ų [15] [16]
Packing Efficiency65-75% [17]
Intermolecular Contact Distance2.5-3.5 Å [16] [17]

Laboratory-scale synthesis of 5-Fluoro-2-Tetralone employs several distinct methodologies, with electrophilic fluorination being the most widely utilized approach. The most commonly employed method involves the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent [1] [2]. This reagent demonstrates excellent reactivity toward tetralone derivatives under mild conditions, typically proceeding in acetonitrile at room temperature with reaction times ranging from 1 to 24 hours [1].

The electrophilic fluorination mechanism involves the formation of an oxygen-stabilized carbenium ion intermediate, as demonstrated through comprehensive kinetic studies [1]. The reaction proceeds via a polar two-electron process rather than a single-electron transfer mechanism, with the fluorinating agent attacking the enol or enolate form of the substrate [1]. Typical yields for this approach range from 60-95%, making it highly suitable for laboratory-scale preparations [1].

Alternative electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), which offers comparable reactivity but often requires slightly elevated temperatures (up to 60°C) and longer reaction times (2-12 hours) [3] [4]. NFSI provides yields in the range of 55-90% and is particularly valuable when higher selectivity is required [4]. The choice between Selectfluor and NFSI often depends on the specific substrate structure and desired reaction conditions.

Asymmetric electrophilic fluorination represents a sophisticated laboratory approach for accessing enantiomerically enriched 5-Fluoro-2-Tetralone derivatives. Cinchonine-catalyzed asymmetric fluorination has been demonstrated to provide excellent enantioselectivities (48-97% enantiomeric excess) when combined with Selectfluor under carefully controlled conditions [5]. This method typically employs tetrahydrofuran as solvent at -20°C with extended reaction times (up to 20 hours) to achieve optimal stereoselectivity [5].

Titanium-catalyzed asymmetric fluorination using Ti(TADDOLato) complexes provides another avenue for stereoselective synthesis [4]. This approach achieves enantioselectivities ranging from 75-90% with yields of 70-92%, making it particularly valuable for pharmaceutical applications where stereochemical purity is critical [4].

Industrial-Scale Production Techniques

Industrial-scale production of 5-Fluoro-2-Tetralone requires careful consideration of cost-effectiveness, safety, and environmental impact. The most viable industrial approach involves nucleophilic fluorination using tetraethylammonium fluoride (Et4NF) as the fluorinating agent [6]. This method operates at elevated temperatures (80-140°C) in high-boiling solvents such as dimethylformamide or dimethyl sulfoxide, providing yields of 65-85% [6].

The industrial process typically employs continuous flow reactors to ensure consistent quality and temperature control [7]. Flow chemistry offers significant advantages for industrial fluorination, including improved heat management, enhanced safety profiles, and reduced waste generation [7]. The scalability of continuous flow systems allows for production rates ranging from kilograms to metric tons depending on reactor configuration and operational parameters [7].

Large-scale fluorination processes often utilize specialized equipment designed to handle corrosive fluorinating agents and manage the heat generated during highly exothermic reactions [7]. The implementation of process analytical technology (PAT) systems enables real-time monitoring of reaction progress and product quality, ensuring consistent output at industrial scales [7].

For cost-effective industrial production, the choice of fluorinating reagent becomes critical. While Selectfluor provides excellent results at laboratory scale, its high cost (estimated at $50-100 per kilogram) makes it less attractive for large-scale production [8]. Alternative approaches using potassium fluoride with quaternary ammonium salt additives provide a more economical solution with E-factors as low as 2.6 compared to 18.7 for traditional Selectfluor-based methods [8].

Fluorination Methodologies and Selectivity Considerations

The selectivity of fluorination reactions for 5-Fluoro-2-Tetralone synthesis depends heavily on the mechanistic pathway and reaction conditions employed. Electrophilic fluorination typically proceeds through a polar two-electron mechanism involving nucleophilic attack on the fluorinating agent by the enolate or enol form of the substrate [1]. This mechanism ensures high positional selectivity, with fluorine incorporation occurring specifically at the alpha position relative to the carbonyl group.

Kinetic studies have revealed that the reaction rate depends on both the electronic nature of the substrate and the reactivity of the fluorinating agent [9]. Selectfluor exhibits the highest reactivity among commonly used electrophilic fluorinating agents, with relative rate constants approximately 70 times higher than NFSI under comparable conditions [9]. This high reactivity contributes to excellent selectivity but requires careful temperature control to prevent side reactions.

The selectivity can be further enhanced through the use of directing groups and chelating ligands. Titanium-based catalysts incorporating TADDOLato ligands provide excellent facial selectivity in asymmetric fluorination, achieving enantioselectivities exceeding 90% through precise control of the transition state geometry [4]. The steric environment created by the chiral catalyst effectively discriminates between enantiotopic faces of the substrate.

Regioselectivity considerations become particularly important when dealing with substituted tetralone derivatives. The presence of electron-withdrawing groups enhances the reactivity of adjacent positions, while electron-donating substituents can direct fluorination to alternative sites [2]. Careful substrate design and reaction optimization are essential to achieve the desired regioselectivity.

Temperature control plays a crucial role in selectivity, as elevated temperatures can promote competing reactions such as elimination or rearrangement. Most selective fluorination reactions are conducted at or below room temperature, with some asymmetric variants requiring sub-ambient conditions (-20°C) to achieve optimal selectivity [5].

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven the development of more environmentally sustainable approaches to 5-Fluoro-2-Tetralone synthesis. Mechanochemical fluorination represents a particularly promising green chemistry approach, utilizing solid-state ball milling to achieve fluorination without the need for toxic, high-boiling solvents [8]. This method employs potassium fluoride in combination with quaternary ammonium salts, achieving yields of 70-90% with substantially reduced environmental impact [8].

The mechanochemical approach offers several advantages over traditional solution-based methods. The E-factor (environmental factor) for mechanochemical fluorination is approximately 2.6, compared to 18.7 for traditional Selectfluor-based methods [8]. This dramatic reduction in environmental impact is primarily attributed to the elimination of bulk solvents and the reduced waste generation associated with solid-state processing.

Electrochemical fluorination represents another green chemistry approach, utilizing controlled potential electrolysis to achieve fluorine incorporation [10]. This method operates under ambient conditions using minimal solvents, typically achieving yields of 45-75% with excellent selectivity [10]. The electrochemical approach is particularly attractive for its ability to generate fluorinating species in situ, eliminating the need for pre-formed fluorinating reagents.

Photochemical fluorination methods have emerged as environmentally friendly alternatives, utilizing visible light to activate fluorinating reagents under mild conditions [11]. These methods typically achieve yields of 50-85% while operating at room temperature with minimal solvent requirements [11]. The use of photoredox catalysts enables efficient fluorination with reduced energy consumption compared to thermal processes.

The development of fluorination methods that bypass hydrogen fluoride production represents a significant advancement in green chemistry [12]. Recent innovations have demonstrated the direct conversion of fluorspar (calcium fluoride) to fluorochemicals using oxalic acid, eliminating the need for highly toxic and corrosive hydrogen fluoride [12]. This approach offers improved safety profiles and reduced environmental impact compared to traditional fluorination methods.

Solvent selection plays a critical role in green chemistry approaches. Water-based systems and benign organic solvents such as ethanol or ethyl acetate are preferred over traditional high-boiling, toxic solvents [13]. The implementation of solvent recycling systems further reduces the environmental footprint of fluorination processes.

Recent Advances in Synthetic Pathways

Recent developments in 5-Fluoro-2-Tetralone synthesis have focused on improving efficiency, selectivity, and sustainability. Late-stage fluorination methodologies have gained significant attention, enabling the introduction of fluorine atoms into complex molecular frameworks without extensive protecting group manipulations [14]. These methods typically employ mild reaction conditions and demonstrate excellent functional group tolerance.

The development of novel fluorinating reagents has expanded the synthetic toolkit available for 5-Fluoro-2-Tetralone preparation. Hypervalent iodine-catalyzed fluorination methods have emerged as powerful alternatives to traditional electrophilic fluorination [15]. These methods utilize BF3·Et2O as both fluorine source and activating reagent, achieving yields up to 95% within 10 minutes under mild conditions [15].

Recent advances in asymmetric fluorination have focused on developing more practical and scalable enantioselective methods. Phase-transfer catalysis using chiral phosphate anions has demonstrated excellent enantioselectivities (up to 97% ee) while operating under operationally simple conditions [11]. These methods eliminate the need for stringent moisture control and enable the use of readily available starting materials.

The integration of continuous flow technology with modern fluorination methods has enabled more efficient and scalable synthesis [16]. Flow chemistry offers precise control over reaction parameters, improved heat management, and enhanced safety profiles compared to traditional batch processes [16]. Recent implementations have demonstrated the successful scale-up of fluorination reactions from laboratory to pilot plant scales.

Machine learning and computational chemistry have begun to play important roles in optimizing fluorination reactions. Predictive models can now identify optimal reaction conditions and predict selectivities based on substrate structure, enabling more efficient reaction development [17]. These tools are particularly valuable for complex multistep syntheses where traditional optimization approaches become prohibitively time-consuming.

The development of fluorination methods compatible with late-stage functionalization has opened new possibilities for pharmaceutical applications [18]. These methods enable the introduction of fluorine atoms into drug candidates at advanced stages of development, facilitating structure-activity relationship studies and metabolic stability optimization [18].

Recent innovations in fluorine-18 labeling have expanded the applications of 5-Fluoro-2-Tetralone derivatives in medical imaging [19]. The development of mild, rapid fluorination methods compatible with the short half-life of fluorine-18 has enabled the preparation of positron emission tomography (PET) imaging agents with improved pharmacokinetic properties [19].

XLogP3

1.7

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5-Fluoro-2-tetralone

Dates

Last modified: 08-15-2023

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